1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide

Herbicide Discovery Agrochemical Intermediates Structure-Activity Relationship (SAR)

This specific acylthiosemicarbazide (CAS 894576-34-2) delivers a critical 4-methylphenyl substitution for SAR-driven herbicide and anticancer programs. Unlike halogenated analogs, its unique 2,4-dichlorophenoxypropionyl backbone provides distinct physicochemical properties and biological selectivity [local evidence]. Supplied at ≥95% purity, it is ideal for greenhouse assays, focused library synthesis, and analytical method development. Ensure procurement aligns with patent-protected structures to secure active, non-interchangeable scaffolds [local evidence].

Molecular Formula C17H17Cl2N3O2S
Molecular Weight 398.3
CAS No. 894576-34-2
Cat. No. B2993943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide
CAS894576-34-2
Molecular FormulaC17H17Cl2N3O2S
Molecular Weight398.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25)
InChIKeyWSXKSEPTBLILOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (CAS 894576-34-2): Chemical Identity and Procurement Baseline


1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (CAS 894576-34-2) is a synthetic acylthiosemicarbazide derivative with the molecular formula C₁₇H₁₇Cl₂N₃O₂S and a molecular weight of 398.3 g/mol . It belongs to a class of compounds recognized for diverse biological activities, including herbicidal [1] and anticancer properties [2], and is supplied for research purposes at a minimum purity of 95% .

Why Generic Substitution Is Not Viable for 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (CAS 894576-34-2)


Within the acylthiosemicarbazide class, minor structural modifications lead to quantifiably different physicochemical properties and biological outcomes. For instance, a chlorine-to-methyl substitution on the N4-phenyl ring increases the molecular weight by ~14 g/mol and results in a distinct price point, highlighting that these compounds are not interchangeable . Patent disclosures further confirm that specific substitution patterns are essential for herbicidal efficacy, meaning a generic approach to procurement risks selecting a compound without the desired activity profile [1].

Quantitative Evidence Guide for 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (CAS 894576-34-2)


Supplier-Documented Structural and Cost Differentiation Against the 4-Chlorophenyl Analog

A direct comparison of supplier data reveals that the target 4-methylphenyl derivative (CAS 894576-34-2) is distinct from its closest commercially available analog, the 4-chlorophenyl derivative (CAS 894576-62-6). The substitution of a chlorine atom with a methyl group results in a quantified difference in molecular weight and procurement cost .

Herbicide Discovery Agrochemical Intermediates Structure-Activity Relationship (SAR)

Patent-Backed Class-Level Evidence for Herbicidal Application Potential

A U.S. patent explicitly claims acylated thiosemicarbazides as herbicides, establishing a clear intellectual property framework for the class. The generic formula (Formula I) encompasses the structural features of the target compound, supporting its intended use case [1].

Herbicide Discovery Agrochemicals Weed Control

Cross-Study Comparable Anticancer Activity Profile in Melanoma Cells

A study on structurally related 2,4-dichlorophenoxyacetyl thiosemicarbazides demonstrated selective cytotoxicity against melanoma (G-361) cells while sparing normal (BJ) fibroblasts, with lipophilicity (logkw) being a key, though not sole, determinant of activity [1]. The target compound shares the critical 2,4-dichlorophenoxy and thiosemicarbazide pharmacophore, suggesting a comparable activity profile.

Anticancer Research Melanoma Thiosemicarbazide Derivatives

Optimal Research and Industrial Application Scenarios for 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (CAS 894576-34-2)


Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for agrochemical SAR programs focused on acylthiosemicarbazide herbicides. Its structure falls within the claims of key patents [1], and its specific 4-methylphenyl substitution provides a distinct data point when compared to halogenated analogs like the 4-chlorophenyl derivative . Researchers can systematically evaluate how this substitution affects herbicidal potency, spectrum of weed control, and crop safety in greenhouse assays.

Anticancer Drug Discovery: Melanoma-Focused Medicinal Chemistry

Based on the promising selective cytotoxicity observed in closely related 2,4-dichlorophenoxy thiosemicarbazides against melanoma cells [1], this compound serves as a high-priority scaffold for further elaboration. It can be used as a starting material for synthesizing focused libraries to explore the impact of the propionyl linker and the 4-methylphenyl group on anti-melanoma activity, apoptosis induction, and DHODH inhibition, with the goal of improving potency while maintaining the favorable selectivity window seen in the class.

Physicochemical and Analytical Reference Standard Development

With a documented molecular weight of 398.3 g/mol and a minimum purity of 95% [1], this compound is chemically well-defined for use as a reference standard in HPLC, LC-MS, or NMR method development. Its unique combination of a 2,4-dichlorophenoxypropionyl moiety and a 4-methylphenylthiosemicarbazide group provides a distinctive chromatographic and spectroscopic fingerprint, useful for analytical chemists developing assays for this compound class in complex matrices like plant or biological samples.

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